![molecular formula C15H22N6O3 B4779814 1-(2-ethoxyethyl)-7-ethyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4779814.png)
1-(2-ethoxyethyl)-7-ethyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Übersicht
Beschreibung
1-(2-ethoxyethyl)-7-ethyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C15H22N6O3 and its molecular weight is 334.37 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-ethoxyethyl)-7-ethyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is 334.17533859 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-ethoxyethyl)-7-ethyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-ethoxyethyl)-7-ethyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Iron Chelation in Cancer Therapy
The avidity of cancer cells for iron highlights the potential for iron chelators to be used in cancer therapy. Researchers have designed and synthesized a novel series of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety based on the structure of the iron chelator VLX600. Among these derivatives, compound 3k stands out. It displays strong antiproliferative activity against cancer cell lines (A549, MCF-7, Hela, and HepG-2) with IC50 values of 0.59, 0.86, 1.31, and 0.92 μM, respectively. Importantly, it exhibits lower cytotoxicity against normal cells (HEK293) than VLX600. Further investigations reveal that compound 3k selectively binds to ferrous ions, arresting the cell cycle at the G1 phase and inducing apoptosis in A549 cells via the mitochondria pathway .
Metal Complex Formation
The compound’s unique structure allows it to participate in metal complex formation. For instance, it can serve as a ligand to form complexes with metal ions. Researchers have synthesized a ligand derived from 5H-[1,2,4]triazino[5,6-b]indol-3-amine and 2-hydroxy-1-naphthaldehyde. This ligand could potentially form stable complexes with transition metal ions, leading to applications in catalysis, sensing, or materials science .
Bipyridine Scaffold for Metal Coordination
The compound’s triazine moiety can be functionalized to create bipyridine-like scaffolds. These scaffolds can coordinate with metal ions, forming intriguing complexes. For example, a bipyridine scaffold binds with Cu(I) and Ag(I) ions through nitrogen and sulfur donor sites, yielding one-dimensional (1D) or two-dimensional complexes. These complexes may find applications in materials science, coordination chemistry, or catalysis .
Materials Science and Supramolecular Chemistry
The compound’s fused triazine ring system offers opportunities in materials science. Researchers can explore its self-assembly behavior, crystal engineering, or supramolecular interactions. By incorporating it into functional materials, such as sensors, catalysts, or molecular switches, we can unlock its potential in diverse applications.
Eigenschaften
IUPAC Name |
1-(2-ethoxyethyl)-7-ethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O3/c1-5-19-13(22)11-12(18(4)15(19)23)16-14-20(11)9-10(3)17-21(14)7-8-24-6-2/h5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRIFVJYQRAHJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2CC(=NN3CCOCC)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyethyl)-7-ethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



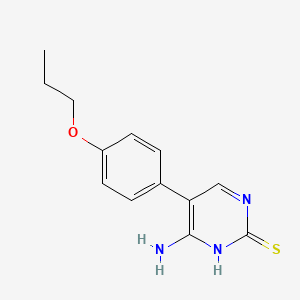
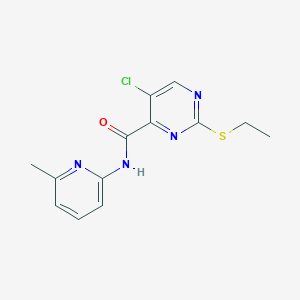
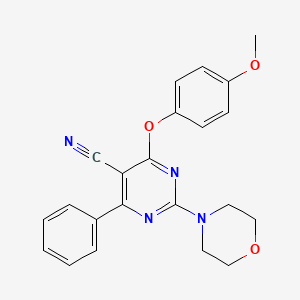
![2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-nitrobenzaldehyde](/img/structure/B4779774.png)
![2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4779782.png)
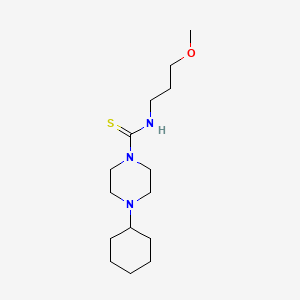
![8,9-dimethyl-2-(3-methylphenyl)-7-(3-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4779796.png)

![2,3,4,5,6-pentafluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4779802.png)
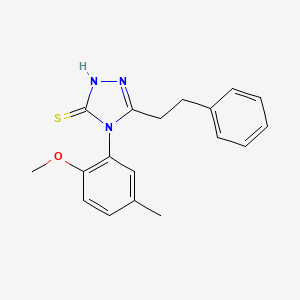
![4-chloro-1-methyl-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B4779829.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4779832.png)
![1-[4-(4-bromophenoxy)butyl]piperidine](/img/structure/B4779833.png)
![4-(4-ethoxyphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4779836.png)